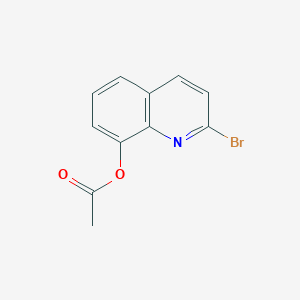
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hexanoate backbone with an isopropyl group, an acetamido group, an amino group, and a difluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through a series of reactions involving the appropriate aldehydes and ketones.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction using ammonia or amines.
Difluorophenyl Group Addition: The difluorophenyl group is introduced through a coupling reaction using appropriate difluorophenyl halides.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamido groups using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amides and amines.
Aplicaciones Científicas De Investigación
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances its binding affinity and specificity, while the acetamido and amino groups contribute to its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-isopropyl 2-acetamido-6-amino-5-phenylhexanoate: Lacks the difluorophenyl group, resulting in different binding properties and bioactivity.
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-dichlorophenyl)hexanoate: Contains dichlorophenyl instead of difluorophenyl, affecting its chemical reactivity and biological interactions.
Uniqueness
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H24F2N2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
propan-2-yl (5S)-2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate |
InChI |
InChI=1S/C17H24F2N2O3/c1-10(2)24-17(23)15(21-11(3)22)8-7-12(9-20)13-5-4-6-14(18)16(13)19/h4-6,10,12,15H,7-9,20H2,1-3H3,(H,21,22)/t12-,15?/m1/s1 |
Clave InChI |
UAOJVIDFOUWGEG-KEKZHRQWSA-N |
SMILES isomérico |
CC(C)OC(=O)C(CC[C@H](CN)C1=C(C(=CC=C1)F)F)NC(=O)C |
SMILES canónico |
CC(C)OC(=O)C(CCC(CN)C1=C(C(=CC=C1)F)F)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


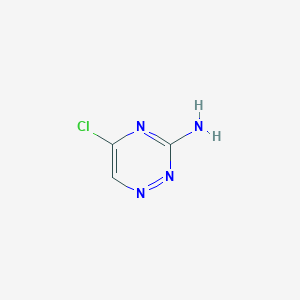
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
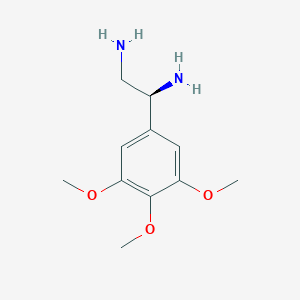
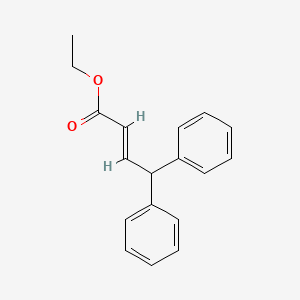
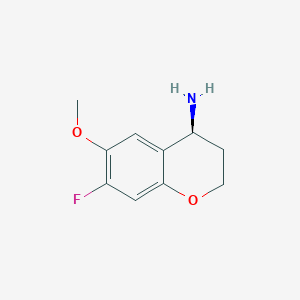
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)

![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)

![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)

